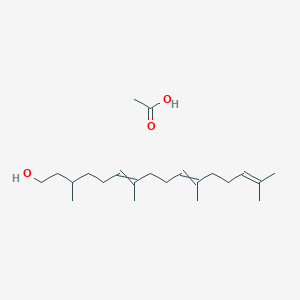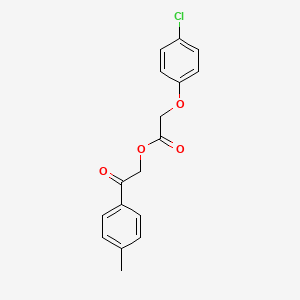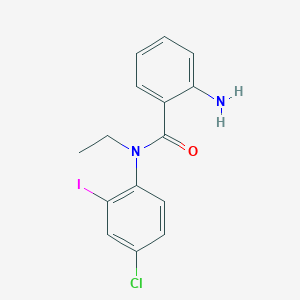![molecular formula C12H17N5O3S B14209869 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid CAS No. 819864-49-8](/img/structure/B14209869.png)
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is a complex organic compound featuring a tetrazole ring, a phenyl group, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid typically involves multistep organic reactions. One common method includes the formation of the tetrazole ring through a multicomponent domino reaction using nickel (II) oxide nanoparticles as a catalyst . This method is advantageous due to its high yield, short reaction times, and the ability to reuse the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of environment-friendly solid catalysts is emphasized to reduce toxic waste and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The tetrazole ring can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce various tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The tetrazole ring and sulfonic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can influence various cellular pathways, including those involved in signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with different structural features but similar industrial applications.
Open-framework zinc phosphates: Compounds with similar crystal structures and hydrogen bond networks.
Uniqueness
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is unique due to its combination of a tetrazole ring, phenyl group, and sulfonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.
Eigenschaften
CAS-Nummer |
819864-49-8 |
|---|---|
Molekularformel |
C12H17N5O3S |
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
3-[[1-phenyl-1-(2H-tetrazol-5-yl)ethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17N5O3S/c1-12(11-14-16-17-15-11,10-6-3-2-4-7-10)13-8-5-9-21(18,19)20/h2-4,6-7,13H,5,8-9H2,1H3,(H,18,19,20)(H,14,15,16,17) |
InChI-Schlüssel |
GNOZBKPOERCAGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=NNN=N2)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)

![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)


![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)



